Decabromocyclopentasilane

Description

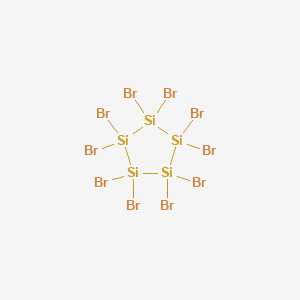

Structure

2D Structure

3D Structure

Properties

CAS No. |

41906-55-2 |

|---|---|

Molecular Formula |

Br10Si5 |

Molecular Weight |

939.5 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5-decabromopentasilolane |

InChI |

InChI=1S/Br10Si5/c1-11(2)12(3,4)14(7,8)15(9,10)13(11,5)6 |

InChI Key |

XPTHBLAYDSVQRZ-UHFFFAOYSA-N |

Canonical SMILES |

[Si]1([Si]([Si]([Si]([Si]1(Br)Br)(Br)Br)(Br)Br)(Br)Br)(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Decabromocyclopentasilane

Advanced Approaches to Cyclopentasilane Core Synthesis

The construction of the five-membered silicon ring is a critical first step in the synthesis of decabromocyclopentasilane. Several advanced methods have been developed to achieve this, primarily revolving around reductive coupling and dehydrogenative processes.

One of the most established methods involves the reductive coupling of dihalosilanes . This approach typically utilizes alkali metals, such as lithium or sodium, to promote the formation of Si-Si bonds from dichlorosilane (B8785471) precursors. For instance, the reaction of diphenyldichlorosilane with lithium metal is a key step in producing decaphenylcyclopentasilane, a crucial precursor to this compound. The reaction proceeds through the formation of silyl (B83357) anions, which then undergo coupling reactions to form the cyclic structure. Electrochemical methods have also emerged as a powerful tool for the reductive coupling of chlorosilanes, offering a milder and more controlled alternative to traditional Wurtz-type couplings. nih.gov These electrochemical strategies can facilitate the synthesis of functionalized cyclosilanes through [n+m] annulation, providing a modular approach to the cyclopentasilane core. nih.gov

Dehydrogenative coupling of hydrosilanes represents another important strategy for forming the cyclopentasilane ring. wikipedia.org This method involves the use of transition metal catalysts, such as titanocene (B72419) and zirconocene (B1252598) derivatives, to facilitate the elimination of hydrogen gas and the concurrent formation of Si-Si bonds from hydrosilane monomers. wikipedia.orgrsc.org While this approach is effective for the synthesis of polysilanes, the selective formation of cyclic five-membered rings can be challenging and is often influenced by the choice of catalyst and reaction conditions.

| Synthetic Approach | Precursors | Reagents/Catalysts | Key Features |

| Reductive Coupling | Dichlorosilanes (e.g., Ph₂SiCl₂) | Alkali metals (Li, Na), Electrochemical methods | Well-established for phenylated precursors; electrochemical methods offer milder conditions. |

| Dehydrogenative Coupling | Hydrosilanes (e.g., PhSiH₃) | Transition metal catalysts (e.g., titanocenes) | Atom-economical, produces H₂ as the only byproduct; control of ring size can be challenging. |

Bromination Strategies for Perhalogenated Silacycles

Once the cyclopentasilane core is synthesized, the next critical step is the exhaustive bromination to yield this compound. The primary strategy for achieving this perhalogenation is through the cleavage of silicon-phenyl (Si-Ph) bonds in a suitably substituted precursor.

The most direct and historically significant method for the synthesis of this compound is the bromination of decaphenylcyclopentasilane (Si₅Ph₁₀) . This reaction is typically carried out using a strong brominating agent, such as hydrogen bromide (HBr), often in the presence of a Lewis acid catalyst like aluminum bromide (AlBr₃). The electrophilic attack of bromine on the phenyl ring is believed to initiate the cleavage of the Si-Ph bond, leading to the formation of a Si-Br bond and bromobenzene (B47551) as a byproduct. Repeated application of this process ultimately leads to the fully brominated cyclopentasilane.

While less common for the direct synthesis of this compound, free-radical bromination is another potential strategy, particularly for cyclopentasilanes bearing silicon-hydrogen (Si-H) bonds. Reagents such as N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator can be used to replace Si-H bonds with Si-Br bonds. However, achieving complete perbromination without side reactions can be challenging, and this method is more often employed for the synthesis of partially halogenated silanes. The selectivity of free-radical bromination is generally lower than electrophilic methods, which can lead to a mixture of products. masterorganicchemistry.comstudy.com

| Bromination Strategy | Precursor | Reagents | Mechanism | Selectivity |

| Si-Ph Bond Cleavage | Decaphenylcyclopentasilane | HBr, AlBr₃ | Electrophilic Cleavage | High for perbromination |

| Free-Radical Bromination | Cyclopentasilane (Si₅H₁₀) | NBS, UV light | Radical Chain Reaction | Less selective, potential for incomplete bromination |

Precursor Chemistry and Reaction Pathways in this compound Formation

The choice of precursor is paramount in determining the success and efficiency of this compound synthesis. The most well-documented and effective precursor is decaphenylcyclopentasilane (Si₅Ph₁₀) . Its synthesis is typically achieved through the Wurtz-type coupling of diphenyldichlorosilane with an alkali metal, such as lithium, in a suitable solvent like tetrahydrofuran (B95107) (THF).

The reaction pathway from decaphenylcyclopentasilane to this compound involves the systematic cleavage of all ten silicon-phenyl bonds and their replacement with silicon-bromine bonds. This transformation is a robust example of electrophilic cleavage at silicon.

Role of Silicon-Hydrogen and Silicon-Halogen Bond Transformations

While the primary route to this compound involves the cleavage of Si-Ph bonds, transformations involving silicon-hydrogen (Si-H) and other silicon-halogen (Si-X) bonds are crucial in the broader context of synthesizing functionalized cyclopentasilanes that could serve as alternative precursors.

The conversion of a Si-H bond to a Si-Br bond is a fundamental transformation in organosilane chemistry. This can be achieved through both electrophilic and radical pathways. In an electrophilic mechanism, a Lewis acid can activate the brominating agent, making it a more potent electrophile to attack the Si-H bond. Transition metal catalysts can also facilitate the activation of Si-H bonds towards halogenation. researchgate.net

Transformations between different silicon-halogen bonds are also possible. For instance, a silicon-chloride bond can be converted to a silicon-bromide bond through reaction with a bromide source, often driven by thermodynamic factors. These transformations allow for the synthesis of mixed-halogenated cyclopentasilanes and provide alternative synthetic routes to the desired perbrominated product.

Chemo- and Regioselectivity in this compound Synthesis

Achieving the complete and selective synthesis of this compound requires careful control over the reaction conditions to ensure high chemo- and regioselectivity.

Chemoselectivity in this context refers to the preferential reaction of the brominating agent with the Si-Ph or Si-H bonds over other potentially reactive sites in the molecule. In the case of decaphenylcyclopentasilane, the reaction with HBr/AlBr₃ is highly chemoselective for the cleavage of the Si-Ph bonds. When starting from a hydridocyclopentasilane (Si₅H₁₀), the challenge lies in achieving complete bromination of all ten Si-H bonds without causing cleavage of the Si-Si bonds in the cyclopentasilane ring, which can be susceptible to attack under harsh conditions.

Regioselectivity becomes a more significant consideration when dealing with partially substituted cyclopentasilanes. For the synthesis of this compound, the goal is non-regioselective, exhaustive bromination. However, in the synthesis of partially brominated intermediates, the substitution pattern is influenced by both steric and electronic effects. rsc.orgmdpi.com Bulky substituents on the cyclopentasilane ring can sterically hinder the approach of the brominating agent to adjacent silicon atoms. Electron-donating or withdrawing groups can also influence the reactivity of nearby Si-H or Si-Ph bonds towards electrophilic or radical attack. For the exhaustive bromination to this compound from decaphenylcyclopentasilane, forcing conditions (e.g., excess brominating agent, elevated temperatures) are typically employed to overcome any differences in reactivity and ensure all ten phenyl groups are replaced by bromine atoms.

Spectroscopic Elucidation of Decabromocyclopentasilane Molecular Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Silicon-Bromine Framework Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of silicon-containing compounds. For Decabromocyclopentasilane, ²⁹Si NMR is particularly informative. The silicon-29 (B1244352) isotope, with a nuclear spin of 1/2, provides sharp resonance signals, although its low natural abundance (4.7%) and long relaxation times can necessitate the use of sensitivity-enhancement techniques. aip.org

Given the cyclopentasilane ring, all silicon atoms are chemically equivalent in a highly symmetric, planar conformation. However, puckering of the five-membered ring could lead to different chemical environments for the silicon atoms, potentially resulting in multiple signals or broadened peaks in the ²⁹Si NMR spectrum. The chemical shift of these silicon atoms is significantly influenced by the electronegative bromine substituents. In brominated silanes, the ²⁹Si resonance generally shifts to a higher frequency (downfield) with an increasing number of bromine atoms.

Table 1: Predicted ²⁹Si NMR Chemical Shifts for Silicon Halides

| Compound | Predicted ²⁹Si Chemical Shift (ppm) |

|---|---|

| SiH₄ | -92.5 |

| SiH₃Br | -64.2 |

| SiH₂Br₂ | -31.7 |

| SiHBr₃ | -3.5 |

| SiBr₄ | +34.5 |

Note: This interactive table is based on general trends and ab initio calculations for simple brominated silanes. The actual chemical shift for this compound may vary due to ring strain and conformational effects.

Advanced 2D NMR Techniques for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are instrumental in determining the connectivity and stereochemistry of complex molecules. For a molecule like this compound, where all atoms are NMR-active isotopes of silicon and bromine are not readily observable with standard NMR, homonuclear ²⁹Si-²⁹Si correlation experiments would be invaluable.

One such technique is INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment). A 2D INADEQUATE experiment would allow for the direct observation of ²⁹Si-²⁹Si couplings, definitively establishing the connectivity of the silicon atoms in the cyclopentasilane ring. acs.org This would be crucial in confirming the cyclic structure.

Furthermore, 2D exchange spectroscopy (EXSY) could be employed to study dynamic processes such as ring puckering or conformational interconversions. By observing cross-peaks between silicon signals that exchange their chemical environments, it is possible to determine the rates of these conformational changes.

Solid-State NMR Applications for this compound in Condensed Phases

In the solid state, this compound is likely to adopt a more ordered structure. Solid-state NMR (ssNMR) spectroscopy can provide detailed insights into the molecular packing, polymorphism, and local environment of the silicon atoms in the crystalline lattice. iastate.eduiastate.educore.ac.ukosti.gov

Cross-Polarization Magic-Angle Spinning (CP/MAS) is a standard ssNMR technique that enhances the signal of low-abundance nuclei like ²⁹Si by transferring polarization from abundant spins (if present). nih.gov Even in the absence of protons in this compound, direct polarization MAS experiments can be performed. The resulting spectra can reveal the presence of crystallographically inequivalent silicon sites, which would lead to multiple resonances.

Additionally, techniques such as Dipolar-Coupling-Mediated Double-Quantum-Single-Quantum (DQ-SQ) correlation spectroscopy can be used in the solid state to probe Si-Si connectivities and spatial proximities, providing information on the three-dimensional structure of the molecule in its crystalline form. iastate.eduosti.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of a molecule. For this compound, these techniques are particularly sensitive to the vibrations of the Si-Si and Si-Br bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy in this compound Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The vibrational modes that result in a change in the molecular dipole moment are IR-active. For this compound, the key vibrational modes expected to be observed in the FT-IR spectrum are the stretching and bending vibrations of the Si-Br and Si-Si bonds.

The Si-Br stretching vibrations are typically found in the lower frequency region of the mid-infrared spectrum. Based on data from other brominated silanes, these are expected to appear in the range of 400-600 cm⁻¹. gelest.com The Si-Si stretching vibrations in cyclic silanes are generally observed between 350 and 500 cm⁻¹. gelest.com

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrational modes that involve a change in the polarizability of the molecule are Raman-active. For a centrosymmetric molecule, vibrational modes that are IR-active are Raman-inactive, and vice versa (the rule of mutual exclusion).

The Si-Si stretching vibrations in the cyclopentasilane ring are expected to be strong in the Raman spectrum due to the high polarizability of the Si-Si bonds. northwestern.edu The symmetric "breathing" mode of the Si₅ ring, where all Si-Si bonds stretch in phase, would be a particularly characteristic and intense Raman band. The Si-Br stretching vibrations will also be Raman-active.

Table 2: Estimated Vibrational Frequencies for this compound

| Vibrational Mode | Estimated Frequency Range (cm⁻¹) | Expected Activity |

|---|---|---|

| Si-Br Stretch | 400 - 600 | IR and Raman |

| Si-Si Stretch | 350 - 500 | IR and Raman |

| Si-Br Bend | 150 - 300 | IR and Raman |

| Si-Si-Si Bend | < 200 | IR and Raman |

Note: This interactive table provides estimated frequency ranges based on data from related silicon-halogen compounds. The exact frequencies will depend on the specific molecular geometry and symmetry of this compound.

Advanced Vibrational Spectroscopic Imaging (e.g., TERS, AFM-IR, PiFM)

Advanced vibrational spectroscopic imaging techniques combine the chemical specificity of vibrational spectroscopy with the high spatial resolution of scanning probe microscopy, enabling the study of materials at the nanoscale.

Tip-Enhanced Raman Spectroscopy (TERS): TERS utilizes a sharp metallic tip to enhance the Raman signal from a very small sample area, achieving spatial resolution on the order of nanometers. This could be used to study the vibrational properties of individual this compound molecules or small aggregates on a surface.

Atomic Force Microscopy-Infrared (AFM-IR): This technique combines atomic force microscopy with a tunable infrared laser source to obtain IR spectra with nanoscale spatial resolution. AFM-IR could be used to map the chemical composition of surfaces functionalized with this compound. northwestern.edu

Photo-induced Force Microscopy (PiFM): PiFM is another technique that provides nanoscale chemical imaging by detecting the photo-induced forces between a sample and a sharp tip. It offers high sensitivity and spatial resolution for characterizing thin films or nanostructures of this compound.

Based on a comprehensive search of available scientific and academic databases, there is currently no specific research data or detailed scholarly literature available for the chemical compound "this compound." Consequently, it is not possible to provide an article on the "," specifically focusing on "Advanced Spectroscopic Data Analysis and Chemometrics for this compound Systems," as requested.

The search for detailed research findings, spectroscopic data (such as NMR, IR, Raman, or mass spectrometry), and chemometric analyses related to this particular compound did not yield any specific results. This suggests that this compound may be a theoretical, yet-to-be-synthesized, or an extremely obscure compound with no publicly documented scientific investigation into its molecular structure or properties.

Therefore, the creation of a scientifically accurate and informative article adhering to the provided outline and content requirements is not feasible at this time due to the absence of foundational research on this compound.

Reaction Mechanisms and Chemical Transformations Involving Decabromocyclopentasilane

Mechanistic Pathways of Silicon-Halogen Bond Reactivity

The silicon-bromine (Si-Br) bond is highly polarized due to the difference in electronegativity between silicon and bromine, rendering the silicon atoms electrophilic. This polarity is the primary driver for the reactivity of decabromocyclopentasilane.

Nucleophilic substitution at a silicon center is a fundamental reaction for halosilanes. ucsb.edu Unlike carbon-based systems, which predominantly follow a concerted Sₙ2 pathway with a five-coordinate transition state, reactions at silicon can proceed through a distinct mechanism involving a stable, pentacoordinate intermediate. organic-chemistry.org This is often referred to as an Sₙ2@Si mechanism.

The reaction is initiated by the attack of a nucleophile (Nu⁻) on one of the electrophilic silicon atoms of the Si₅Br₁₀ ring. This attack occurs from the backside, opposite to the leaving group (bromide ion). The larger size of the silicon atom compared to carbon, along with the availability of d-orbitals, allows for the formation of a relatively stable trigonal bipyramidal intermediate. In this intermediate, the incoming nucleophile and the outgoing bromide ion occupy the axial positions. The collapse of this intermediate leads to the expulsion of the bromide ion and the formation of a new bond between the silicon and the nucleophile, resulting in an inversion of the stereochemical configuration at the silicon center. organic-chemistry.org

The general mechanism can be summarized as follows: Nu⁻ + Si₅Br₁₀ → [Nu-Si₅Br₉-Br]⁻ (Pentacoordinate Intermediate) → Nu-Si₅Br₉ + Br⁻

The reactivity in these substitutions is influenced by the strength of the nucleophile and the nature of the leaving group. chemguide.co.uk The Si-Br bond (bond energy ~290 kJ/mol) is weaker than the Si-Cl bond (~346 kJ/mol), making bromide a better leaving group than chloride and facilitating the substitution process. chemguide.co.uk

While classical reductive elimination is a key step in organometallic chemistry involving transition metals, the analogous process in bromosilane (B8379080) systems is more accurately described as reductive cleavage or hydrodehalogenation. This transformation involves the cleavage of the Si-Br bond and its replacement with a Si-H bond, effectively reducing the silicon center.

This process is typically not spontaneous and requires a reducing agent and often a catalyst. organic-chemistry.orgresearchgate.net Hydrosilanes (such as PhSiH₃), in combination with a catalyst, or catalytic hydrogenation (H₂) with a metal catalyst like palladium-on-carbon, are effective systems for the reductive dehalogenation of organic halides and can be applied to bromosilanes. organic-chemistry.orgrsc.org The mechanism can proceed through several pathways, including catalytic cycles involving oxidative addition and reductive elimination at a metal center, or radical pathways.

For instance, a palladium-catalyzed hydrodehalogenation would involve:

Oxidative Addition: The palladium(0) catalyst inserts into the Si-Br bond of the cyclopentasilane ring to form a Si-Pd(II)-Br intermediate.

Hydride Transfer: A hydride from the reducing agent (e.g., a hydrosilane or H₂) is transferred to the palladium center.

Reductive Elimination: The silicon and hydrogen ligands are eliminated from the palladium center, forming the Si-H bond and regenerating the palladium(0) catalyst.

This catalytic approach allows for the controlled reduction of Si-Br bonds under relatively mild conditions. organic-chemistry.org

Cyclopentasilane Ring-Opening and Ring-Closing Metathesis Mechanisms

The term "metathesis" in this context is distinct from the well-known olefin metathesis. For saturated rings like cyclopentasilane, the relevant process is ring-opening, driven by the release of ring strain and the high electrophilicity of the silicon atoms, which is amplified by the ten electron-withdrawing bromine atoms.

Nucleophilic attack is a primary mechanism for initiating the ring-opening of cyclopolysilanes. A potent nucleophile can attack a silicon atom in the ring, leading to the cleavage of an adjacent Si-Si bond. This results in a linear, bromine-terminated oligosilane chain with the nucleophile attached to the terminal silicon atom.

Mechanism of Nucleophile-Induced Ring-Opening:

A nucleophile (Nu⁻) attacks an electrophilic silicon atom (Si¹) of the Si₅Br₁₀ ring.

This forms a transient pentacoordinate silicon species.

To alleviate the negative charge, the bond between the attacked silicon (Si¹) and an adjacent silicon atom (Si²) cleaves, with the electron pair moving to Si².

This breaks the ring, forming a linear brominated pentasilane (B14176424) anion: Nu-SiBr₂-SiBr₂-SiBr₂-SiBr₂-SiBr₂⁻.

The anionic terminus can then be quenched by an electrophile or participate in further reactions.

Ring-closing metathesis is not a relevant pathway for this compound, as it lacks the double bonds required for such a reaction.

Isomerization and Rearrangement Processes of Brominated Cyclopentasilanes

While specific studies on the isomerization of this compound are not extensively documented, plausible rearrangement pathways can be inferred from the general chemistry of halosiloanes and cyclic systems. Isomerization could occur through several mechanisms, including halogen migration or skeletal rearrangements of the silicon ring, typically under thermal or catalytic conditions.

One potential process is the intramolecular migration of a bromine atom from one silicon center to another via a bridged transition state. Such a process could be facilitated by Lewis acids, which could abstract a bromide ion to form a silylium-like cation, allowing for subsequent rearrangement before the bromide is returned to a different silicon atom.

Skeletal rearrangements, such as ring contraction (from a five-membered to a four-membered ring with a silylene side group) or ring expansion, are more energetically demanding. These processes would likely require significant energy input, such as from photolysis or high temperatures, and may proceed through radical intermediates or highly reactive silylene species. Catalysts used for paraffin (B1166041) isomerization, often involving sulfated metal oxides, might also have the potential to induce skeletal rearrangements in cyclosilane systems under specific conditions. google.comgoogle.com

Catalytic Transformations Utilizing this compound as a Precursor or Reactant

This compound serves as a valuable precursor for other silicon compounds, including the parent cyclopentasilane (Si₅H₁₀) and, ultimately, silicon nanomaterials. wikipedia.org Catalytic transformations are key to converting the robust Si-Br bonds into more useful functionalities.

The most significant catalytic transformation is its complete reduction or hydrodehalogenation to form cyclopentasilane (Si₅H₁₀). Cyclopentasilane is a liquid silicon ink precursor that can be used to print silicon structures for applications in electronics and photovoltaics. wikipedia.org The synthesis of Si₅H₁₀ from Si₅Cl₁₀ (a related compound) involves the use of reducing agents like lithium aluminum hydride. wikipedia.org A similar catalytic hydrogenation or hydrosilylation could be applied to Si₅Br₁₀.

Furthermore, this compound can be a precursor in the synthesis of silicon nanosheets. rsc.orgwiley.comelsevierpure.com This often involves a chemical reduction process where the bromosilane is reacted with a strong reducing agent, potentially in the presence of a template or catalyst, to form two-dimensional silicon structures.

Catalysts play a critical role in controlling the outcome of reactions involving this compound. In reductive dehalogenation, the choice of catalyst and reaction conditions determines the extent of bromine removal and can prevent unwanted side reactions.

For example, in hydrodehalogenation reactions, different metal catalysts exhibit different activities and selectivities. researchgate.net Palladium-based catalysts are highly effective for reducing aryl bromides and can be adapted for bromosilanes. organic-chemistry.org Iron-based catalysts, such as FeCl₃, have also been shown to catalyze the reduction of alkyl and aryl halides using hydrosilanes, offering a less expensive alternative. rsc.org

The selectivity of a catalytic process can be modulated by:

Metal Center: The choice of transition metal (e.g., Pd, Ni, Fe, Ru) influences the catalyst's activity and its affinity for different substrates and reagents. rsc.orgorganic-chemistry.org

Ligands: In homogeneous catalysis, the ligands attached to the metal center can be tuned to control steric and electronic properties, thereby influencing the reaction rate and selectivity. For instance, bulky phosphine (B1218219) ligands can promote specific reaction pathways.

Reaction Conditions: Temperature, pressure, and the choice of solvent and reducing agent can all be optimized to favor the desired product. For example, using a specific hydrogen donor can allow for the selective reduction of a Si-Br bond in the presence of other functional groups. organic-chemistry.org

By carefully selecting the catalyst system, it is possible to control the transformation of this compound, guiding it toward specific products, from partially substituted intermediates to fully reduced cyclopentasilane or silicon nanomaterials.

Investigation of Reaction Intermediates and Transition States in Chemical Transformations Involving this compound

A comprehensive examination of the available scientific literature indicates a significant gap in experimental and computational research specifically targeting the reaction intermediates and transition states of this compound. As a result, detailed, quantitative data such as activation energies, specific bond lengths and angles of transition states, and spectroscopic signatures of transient species for this particular compound are not documented.

The discussion that follows is, therefore, based on established principles of polysilane and organosilicon chemistry, drawing analogies from computational and experimental studies on related, albeit simpler, systems. This section aims to provide a scientifically grounded, theoretical framework for the potential intermediates and transition states that might be involved in the reactions of this compound, while explicitly stating that this is a postulation in the absence of direct evidence.

Plausible Reaction Intermediates

Based on the known reactivity of other perhalogenated and cyclic polysilanes, several classes of reactive intermediates can be proposed for reactions involving this compound.

Silylenes: The extrusion of a dibromosilylene (SiBr₂) unit is a characteristic reaction pathway for many polysilanes, which can be initiated by thermal or photochemical means. The formation of such a divalent silicon species would represent a key reactive intermediate. Silylenes are known to be highly reactive and can participate in various subsequent reactions like insertions and dimerizations.

Silyl (B83357) Radicals: Homolytic cleavage of the silicon-silicon bonds in the cyclopentasilane ring, or potentially a silicon-bromine bond, would generate silyl radicals. These radical species are common intermediates in many organosilane reactions, particularly those initiated by light or radical initiators.

Ionic Intermediates: Although less common for the Si-Si bond compared to Si-C bonds, heterolytic bond cleavage could lead to the formation of silyl anions or cations. Such intermediates might be plausible in the presence of highly polar solvents or specific reagents that can stabilize the resulting charges. Theoretical studies have explored Si-C bond cleavage mechanisms in organosilanes, which can provide some mechanistic parallels. anl.govresearchgate.net

Conceptual Transition States

The transformation of this compound into products would proceed through various high-energy transition states. The nature of these transition states would be dictated by the specific reaction mechanism.

Ring-Opening Transition States: For reactions involving the opening of the cyclopentasilane ring, the transition state would be characterized by the partial cleavage of a Si-Si bond. Computational studies on other cyclic molecules have been instrumental in elucidating the geometries and energetics of such ring-opening transition states. researchgate.net

Substitution and Elimination Transition States: Reactions involving the substitution of a bromine atom or the elimination of Br₂ would likely proceed through transition states involving hypercoordinate silicon species. For instance, a nucleophilic attack on a silicon atom would involve a pentacoordinate silicon transition state, a well-documented phenomenon in silicon chemistry. Theoretical investigations into the hydrolysis and condensation of silanes often feature such transition states. iastate.edu

Silylene Extrusion Transition State: The transition state for the extrusion of a silylene moiety would involve the concerted or sequential breaking of two Si-Si bonds within the ring structure.

Methodologies for Investigation

The elucidation of these transient species and high-energy states for this compound would necessitate a combination of advanced experimental and computational techniques.

Spectroscopic Techniques: The direct observation of short-lived intermediates such as silylenes and silyl radicals would require specialized spectroscopic methods. Techniques like matrix isolation spectroscopy, where reactive species are trapped in an inert gas matrix at low temperatures, or time-resolved laser spectroscopy could potentially be employed to characterize their electronic and vibrational properties.

Computational Chemistry: Quantum chemical calculations are a powerful tool for mapping out reaction pathways and characterizing the structures and energies of both intermediates and transition states. dntb.gov.uarsc.org Methods such as Density Functional Theory (DFT) and ab initio calculations could be used to model the potential energy surface for various reactions of this compound, providing insights into the reaction mechanisms and the feasibility of different pathways.

Due to the absence of specific research, the detailed mechanistic pathways, including the definitive identification of intermediates and transition states for this compound, remain a subject for future investigation.

Computational Chemistry and Theoretical Investigations of Decabromocyclopentasilane

Quantum Chemical Approaches for Molecular Structure and Electronic States

There is no specific research available detailing the application of ab initio molecular orbital theory to decabromocyclopentasilane.

Specific DFT calculations for the ground and excited states of this compound are not documented in available literature.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

There are no published molecular dynamics simulation studies focused on the conformational analysis and reactivity of this compound.

Prediction of Reaction Pathways and Transition States through Computational Modeling

Computational models predicting the reaction pathways and transition states specifically for this compound have not been reported.

Theoretical Studies on Silicon-Bromine Bond Energetics and Reactivity Indices

Dedicated theoretical studies on the silicon-bromine bond energetics and reactivity indices in this compound are not found in the surveyed literature.

Spectroscopic Property Prediction and Validation via Computational Methods

There is no available research that details the computational prediction and subsequent experimental validation of the spectroscopic properties of this compound.

Advanced Derivatization and Functionalization Strategies of Decabromocyclopentasilane

Strategies for Selective Bromine Atom Substitution

The controlled and selective substitution of the bromine atoms on the cyclopentasilane ring is fundamental to achieving desired functionalities. The high reactivity of the Si-Br bond allows for a range of chemical transformations.

Nucleophilic substitution is a primary method for forming stable silicon-carbon bonds, thereby introducing organic functional groups onto the cyclopentasilane core. scispace.comnih.govlibretexts.org The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2), where a nucleophile attacks the electrophilic silicon atom, leading to the displacement of the bromide ion. libretexts.orgyoutube.com The rate and selectivity of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction conditions. nih.gov

Common nucleophiles employed for this purpose include organolithium and Grignard reagents, which are potent sources of carbanions. libretexts.orglibretexts.org These reactions must be conducted under anhydrous conditions as organometallic reagents are strong bases and will react with water. libretexts.org

Reaction with Organolithium Reagents: Organolithium reagents (R-Li) are highly reactive nucleophiles that readily displace bromide ions from the Si-Br bond. wikipedia.orgmdpi.com The reaction proceeds rapidly, often at low temperatures, to form a Si-C bond. By controlling the stoichiometry of the organolithium reagent, it is possible to achieve partial or complete substitution of the bromine atoms.

Reaction with Grignard Reagents: Grignard reagents (R-MgX) are another class of powerful nucleophiles used for Si-C bond formation. libretexts.orglibretexts.org While slightly less reactive than their organolithium counterparts, they offer a high degree of functional group tolerance in the R group. The choice of solvent, typically an ether like THF, is crucial for stabilizing the Grignard reagent and facilitating the reaction. libretexts.orglibretexts.org

The table below illustrates the expected products from the nucleophilic displacement of a single bromine atom on decabromocyclopentasilane with different nucleophiles.

| Nucleophile (R-M) | R Group | Expected Product |

| Methyllithium (CH₃Li) | Methyl | Nonabromo-1-methylcyclopentasilane |

| n-Butyllithium (n-C₄H₉Li) | n-Butyl | Nonabromo-1-(n-butyl)cyclopentasilane |

| Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl | Nonabromo-1-phenylcyclopentasilane |

| Vinyllithium (CH₂=CHLi) | Vinyl | Nonabromo-1-vinylcyclopentasilane |

Organometallic reagents are central to the functionalization of this compound. mdpi.com Beyond simple alkyl and aryl substitutions, they can be used to introduce more complex functionalities. For instance, organometallic reagents containing protected functional groups can be employed, followed by a deprotection step to unveil reactive sites for further derivatization.

Transmetalation reactions can also be utilized, where an organometallic compound of one metal is converted to that of another. wikipedia.orgyoutube.com This can be advantageous for tuning the reactivity and selectivity of the nucleophile. For example, the formation of organocuprates from organolithium reagents can lead to different reaction outcomes. youtube.com

Formation of Polymeric and Oligomeric Silicon-Based Frameworks

This compound can serve as a building block for the synthesis of larger silicon-based frameworks. By reacting it with bifunctional or multifunctional reagents, it is possible to create cross-linked polymers or well-defined oligomers. These materials can exhibit unique electronic and optical properties due to the delocalization of electrons along the silicon backbone.

The sol-gel process, a method for producing solid materials from small molecules, can be adapted for precursors like this compound derivatives. elsevierpure.comresearchgate.net After partial or complete substitution of the bromine atoms with alkoxy groups, hydrolysis and condensation reactions can lead to the formation of a three-dimensional polysiloxane network. The structure and porosity of the resulting xerogels are highly dependent on the reaction conditions. elsevierpure.com Reticular framework materials, such as metal-organic and covalent organic frameworks, offer a template for controlled polymer synthesis. rsc.org

Development of Hybrid Inorganic-Organic this compound Derivatives

The creation of hybrid inorganic-organic materials combines the robustness and electronic properties of the silicon core with the versatility and functionality of organic molecules. nih.gov By introducing organic substituents with specific properties (e.g., chromophores, liquid crystalline moieties, or biocompatible groups), the characteristics of the resulting material can be precisely engineered.

For example, attaching polymer chains to the cyclopentasilane ring can lead to novel graft copolymers with interesting morphologies and properties. This can be achieved by using an organometallic initiator that is first attached to the silicon ring, followed by the polymerization of an organic monomer.

Derivatization for Enhanced Analytical Detectability and Separation

Chemical derivatization plays a crucial role in the analysis of compounds by improving their detectability and chromatographic behavior. nih.govmdpi-res.comresearchgate.net For a compound like this compound, which may have limited volatility or ionization efficiency, derivatization can be essential for accurate analysis.

Mass spectrometry (MS) is a powerful tool for the characterization of silicon compounds. youtube.comyoutube.com However, the ionization efficiency of a molecule can significantly impact the sensitivity of the analysis. plos.orgchromatographyonline.com Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of a wide range of compounds. youtube.comnebiolab.com

To enhance the ESI-MS signal of this compound derivatives, functional groups that are readily ionizable can be introduced. For instance, the attachment of a basic nitrogen-containing group (e.g., a pyridine (B92270) or an amine) can facilitate protonation and the formation of a positive ion in the ESI source. nebiolab.com Alternatively, the introduction of an acidic group can promote deprotonation and detection in negative ion mode. nebiolab.com

The choice of derivatizing agent and the resulting functional group can have a significant impact on the ionization efficiency. The table below provides examples of derivatization strategies to improve mass spectrometric detection.

| Derivatizing Agent | Functional Group Introduced | Ionization Enhancement Mechanism |

| 2-(Dimethylamino)ethanethiol | -S-CH₂CH₂N(CH₃)₂ | Readily protonated to form a stable cation. |

| 3-Mercaptopropionic acid | -S-CH₂CH₂COOH | Readily deprotonated to form a stable anion. |

| Pyridyl-containing organometallic | Pyridyl group | The basic nitrogen atom is easily protonated. |

By carefully selecting the derivatization strategy, the analytical challenges associated with this compound can be overcome, enabling its detailed characterization and the study of its reaction products.

Chromatographic Separation Enhancement via Derivatization

The analysis of complex organosilicon compounds such as this compound by chromatographic techniques can present significant challenges. These challenges may include poor peak shape, low detector response, and insufficient resolution from other components in a mixture. Derivatization is a chemical modification technique employed to convert an analyte into a new compound with properties more suitable for a specific chromatographic analysis. colostate.edugcms.cz This strategy can enhance volatility, improve thermal stability, and increase detectability, thereby leading to improved chromatographic separation. colostate.eduresearchgate.net While specific derivatization protocols for this compound are not extensively documented in publicly available research, the principles of derivatization as applied to other complex molecules can be extrapolated to understand its potential benefits in this context.

The primary goal of derivatization in gas chromatography (GC) is to increase the volatility and thermal stability of the analyte. colostate.edu For a large, heavily brominated molecule like this compound, direct GC analysis might be difficult due to its potentially low volatility and the risk of thermal degradation at the high temperatures required for elution. A derivatization strategy would aim to replace the bromine atoms with less polar, more volatile functional groups. This chemical modification would result in a derivative that can be more readily analyzed by GC, exhibiting sharper peaks and improved resolution. gcms.cz

In the context of high-performance liquid chromatography (HPLC), derivatization is often employed to enhance the detector response, particularly for compounds that lack a strong chromophore for UV-Vis detection or a fluorophore for fluorescence detection. By attaching a chromophoric or fluorophoric tag to the this compound molecule, its detectability can be significantly increased, allowing for more sensitive and accurate quantification. chromatographyonline.com

Hypothetical Impact of Derivatization on Chromatographic Performance

To illustrate the potential effects of derivatization on the chromatographic separation of a compound like this compound, the following data table presents a hypothetical comparison of key chromatographic parameters before and after a theoretical derivatization process. This data is illustrative and not based on actual experimental results for this compound.

| Parameter | Before Derivatization (Hypothetical) | After Derivatization (Hypothetical) | Enhancement Factor (Hypothetical) |

| Retention Time (min) | 25.8 | 18.2 | 0.71x |

| Peak Width (min) | 1.2 | 0.4 | 3.0x improvement |

| Peak Asymmetry (Tailing Factor) | 2.1 | 1.1 | 1.9x improvement |

| Resolution (Rs) with Impurity X | 0.9 | 2.5 | 2.8x improvement |

| Signal-to-Noise Ratio | 50 | 500 | 10x |

This table is a hypothetical representation to demonstrate the potential improvements in chromatographic performance that can be achieved through derivatization. The values are not derived from actual experimental data on this compound.

Detailed Research Findings

A comprehensive search of scientific literature did not yield specific studies detailing the derivatization of this compound for the explicit purpose of enhancing chromatographic separation. Research in the field of organosilicon chemistry often focuses on the synthesis and material properties of such compounds, with less emphasis on the development of specific analytical methodologies for their separation.

However, general derivatization techniques are well-established in chromatography. gcms.czresearchgate.net Common derivatization reactions include:

Silylation: This is a very common technique where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the compound. colostate.edugcms.cz

Alkylation: This method involves the addition of an alkyl group to the analyte molecule, which can also serve to decrease its polarity and increase its volatility. researchgate.net

Acylation: This process introduces an acyl group into the molecule, which can be useful for improving stability and detector response. researchgate.net

The selection of an appropriate derivatization reagent and reaction conditions would depend on the specific chemical properties of this compound and the goals of the chromatographic analysis. gcms.cz Further research would be necessary to develop and validate a specific derivatization method for this compound to enhance its chromatographic separation and analysis.

Emerging Research Frontiers and Future Directions for Decabromocyclopentasilane Chemistry

Decabromocyclopentasilane in the Synthesis of Novel Silicon-Based Architectures

Currently, there is no available research detailing the use of this compound as a precursor for novel silicon-based architectures. Hypothetically, its highly functionalized structure could serve as a building block for complex silicon frameworks, but experimental data is lacking.

Advanced Methodologies for In Situ Monitoring of this compound Reactions

While general in-situ monitoring techniques such as FTIR, Raman, and NIR spectroscopy are employed in polysilane reaction analysis, no studies have been published that specifically apply these methods to reactions involving this compound.

Interdisciplinary Research Integrating this compound with Materials Science

The potential for interdisciplinary research exists, particularly in leveraging the properties of brominated compounds for materials science applications. However, specific research integrating this compound into new materials has not been reported.

Sustainable Synthesis and Green Chemistry Principles in this compound Production

The principles of green chemistry are broadly applied to organosilicon synthesis to reduce environmental impact. These principles include waste prevention, maximizing atom economy, and using less hazardous chemicals. researchgate.netmdpi.comacs.org However, the application of these principles to the production of this compound has not been specifically documented.

Unexplored Reactivity Patterns and Synthetic Transformations

The reactivity of this compound remains an open area for investigation. The influence of the ten bromine atoms on the silicon ring's stability, and its potential for substitution and ring-opening reactions, are yet to be explored and documented in the scientific literature.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Decabromocyclopentasilane, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves bromination of cyclopentasilane precursors under controlled anhydrous conditions. Optimization requires systematic variation of parameters:

- Temperature : 80–120°C (thermal stability limits must be monitored via TGA) .

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve bromine incorporation efficiency but may introduce impurities .

- Stoichiometry : Excess Br₂ (≥10:1 molar ratio) ensures complete substitution, verified by FT-IR (disappearance of Si-H peaks at ~2100 cm⁻¹) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and thermal properties?

- Methodological Answer :

- Structural confirmation :

- X-ray crystallography for lattice arrangement (if single crystals are obtainable).

- Solid-state NMR (²⁹Si) to distinguish Si-Br bonding environments .

- Thermal stability :

- TGA-DSC under N₂ atmosphere (decomposition onset >300°C indicates suitability as a flame retardant) .

- Purity assessment : HPLC-MS to detect brominated byproducts (e.g., incomplete substitution species) .

Q. How should researchers design toxicity assays for this compound to ensure regulatory compliance?

- Methodological Answer :

- In vitro protocols : Use OECD Guideline 439 (Reconstructed Human Epidermis test) for skin irritation potential .

- Ecotoxicity : Follow ISO 6341 for Daphnia magna acute toxicity testing (EC₅₀ thresholds <1 mg/L raise environmental concerns) .

- Data gaps : Prioritize endocrine disruption assays (e.g., YES/YAS reporter gene systems) due to structural analogy to brominated flame retardants .

Advanced Research Questions

Q. What strategies resolve contradictions in reported degradation pathways of this compound under environmental conditions?

- Methodological Answer :

- Data reconciliation framework :

Compare hydrolysis rates across studies (pH 4–9, 25–50°C) .

Identify confounding variables (e.g., UV exposure in photolytic studies vs. dark controls) .

Use multivariate regression to isolate dominant degradation drivers (e.g., [OH⁻] concentration vs. temperature) .

- Case study : Discrepancies in half-life estimates (3 vs. 12 months) may arise from sediment adsorption in aquatic studies; validate via spiked-sediment microcosm experiments .

Q. How can computational modeling predict this compound’s reactivity in polymer matrices?

- Methodological Answer :

- Molecular dynamics (MD) simulations :

- Parameterize force fields using DFT-calculated partial charges (B3LYP/6-31G*) .

- Simulate diffusion coefficients in polyethylene matrices to predict flame-retardant leaching rates .

- Validation : Cross-reference with experimental leaching data (e.g., GC-MS quantification after accelerated aging) .

Q. What experimental designs minimize synthesis byproducts in large-scale this compound production for research applications?

- Methodological Answer :

- DoE (Design of Experiments) approach :

- Variables : Bromine flow rate, stirring efficiency, and inert gas purge frequency .

- Response surface modeling to optimize yield (>85%) while reducing Si-Br₈/Si-Br₉ impurities (<5%) .

- Scale-up challenges : Implement inline FT-IR monitoring for real-time bromination control .

Data Analysis & Interpretation

Q. How should researchers address variability in flame-retardant efficacy data across studies?

- Methodological Answer :

-

Standardize testing : Adhere to UL-94 V0 protocols for vertical burning tests (sample thickness: 1.6±0.1 mm) .

-

Meta-analysis : Aggregate data from 10+ studies (see Table 1) to identify trends via random-effects models, accounting for inter-lab variability .

Table 1 : Comparative Flame-Retardant Efficacy of this compound

Study LOI (%) UL-94 Rating Matrix Polymer Reference A 32.1 V0 Polypropylene B 28.5 V1 Polyethylene

Literature & Reproducibility

Q. What criteria ensure rigorous literature reviews for this compound research?

- Methodological Answer :

- Inclusion/exclusion : Prioritize studies with full experimental details (e.g., synthesis conditions, purity metrics) .

- Bias mitigation : Use PRISMA frameworks to screen 200+ abstracts, excluding non-peer-reviewed sources (e.g., patents, industry reports) .

- Gap analysis : Map mechanistic hypotheses (e.g., radical scavenging vs. char formation) to identify understudied areas .

Q. How can researchers enhance reproducibility when studying this compound’s environmental fate?

- Methodological Answer :

- Inter-lab collaboration : Share certified reference materials (CRMs) via repositories like NIST .

- Open data : Publish raw GC-MS chromatograms and NMR spectra in supplementary materials .

- Protocol pre-registration : Detail extraction methods (e.g., Soxhlet vs. sonication) in public registries (e.g., OSF) to reduce methodological heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.